methyl 6-oxo-6H-anthra[1,9-cd]isoxazole-3-carboxylate
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Overview
Description
Methyl 6-oxo-6H-anthra[1,9-cd]isoxazole-3-carboxylate is a complex organic compound with a unique structure that combines an anthraquinone core with an isoxazole ring
Preparation Methods
The synthesis of methyl 6-oxo-6H-anthra[1,9-cd]isoxazole-3-carboxylate typically involves multiple steps, starting from readily available anthraquinone derivatives. The key steps include the formation of the isoxazole ring through cyclization reactions and subsequent functional group modifications to introduce the carboxylate ester. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing the yield and purity of the final product .
Chemical Reactions Analysis
Methyl 6-oxo-6H-anthra[1,9-cd]isoxazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the isoxazole ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols.
Scientific Research Applications
Methyl 6-oxo-6H-anthra[1,9-cd]isoxazole-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 6-oxo-6H-anthra[1,9-cd]isoxazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it has been shown to inhibit certain enzymes involved in cancer cell proliferation. The pathways involved in its action include the modulation of gene expression and interference with cellular signaling pathways .
Comparison with Similar Compounds
Methyl 6-oxo-6H-anthra[1,9-cd]isoxazole-3-carboxylate can be compared with other similar compounds, such as:
6-oxo-6H-anthra[1,9-cd]isoxazole-3-carboxylic acid: Similar structure but different functional groups.
Anthra[9,1-cd]isothiazolium derivatives: These compounds have a similar core structure but differ in the heterocyclic ring.
3(5)-halo-6-oxo-6H-anthra[1,9-cd]isoxazoles: These compounds have halogen substituents on the isoxazole ring. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
methyl 8-oxo-15-oxa-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(16),2,4,6,9,11,13-heptaene-12-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9NO4/c1-20-16(19)11-7-6-10-12-13(11)17-21-15(12)9-5-3-2-4-8(9)14(10)18/h2-7H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTZHHJWRJNBRND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C2C3=C(C4=CC=CC=C4C2=O)ON=C13 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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